3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Overview
Description
This compound is a novel antineoplastic agent . It has been used in the synthesis of various compounds including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Chloroethyl isocyanate . It has been used in the synthesis of various compounds including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, 1-(2-chloroethyl)-3-(2-hydroxyethyl) urea, 3-substituted 1-(2-chloroethyl)-3-β-glycosylureas, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and (2-chloroethyl)-4-acetoxybenzyl ester .Molecular Structure Analysis
The structure of this compound has been investigated by single-crystal X-ray diffraction methods . The compound crystallizes in the triclinic space group P. The two independent molecules per asymmetric unit are rotamers about the C (8)–C (81) and C (8)′–C (81)′ bonds .Chemical Reactions Analysis
This compound is capable of covalently modifying a variety of intracellular targets . It has been shown to cause DNA interstrand cross-link and DNA-protein cross-link formation .Scientific Research Applications
Analogue of Antitumor Drugs : It's an analogue of novel bicyclic antitumor agents such as mitozolomide and temozolomide. Its crystal structure has been determined, showing significant differences compared to structures like mitozolomide due to its unique substitution groups (Lowe & Schwalbe, 1994).
Synthesis and Chemistry : The synthesis and chemistry of various analogs, including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have been explored, showing potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Antitumor Activity and Pharmacokinetics : Its analogs have been tested for antitumor activity and pharmacokinetics in mice, revealing significant effectiveness against various tumor types (Stevens et al., 1987).
Solvation Analysis : Solvation analysis of halogenated analogs in different solvents has been conducted to understand their physical properties and interactions, which is crucial for their potential application in medical treatments (M. S. et al., 2014).
Synthesis of Derivatives : Various derivatives have been synthesized and evaluated for growth inhibition in human solid tumor and leukemia cell lines, with some showing greater activity than the control drug, temozolomide (Liu et al., 2010).
DNA Cross-Linking and Cytotoxicity : Studies have shown that certain derivatives of this compound can cause DNA cross-linking and cytotoxicity in both normal and transformed human cells, which is a crucial aspect of its potential as an antitumor agent (Gibson et al., 1984).
Properties
IUPAC Name |
3-(2-chloroethyl)-4-oxopyrazolo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6O2/c8-1-2-13-7(16)14-6(11-12-13)4(3-10-14)5(9)15/h3H,1-2H2,(H2,9,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOAJPQTYKOBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1C(=O)N)N=NN(C2=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238194 | |
Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90521-23-6 | |
Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090521236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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